Pectic acid, sodium salt, also known as polygalacturonic acid sodium salt, is a water-soluble polymer derived from pectin, primarily found in ripe fruits and certain vegetables. It is formed through the enzymatic degradation of pectin, where pectinase acts on protopectin during fruit ripening. In overripe fruits, the enzyme pectic methyl esterase converts pectin into pectic acid, which is characterized by its transparent gelatinous form . This compound consists of a linear chain of galacturonic acid units linked by α-(1→4) glycosidic bonds, with sodium ions replacing the hydrogen ions from the carboxyl groups, enhancing its solubility in water .
SPG exhibits various functionalities depending on its application:
Pectic acid exhibits several biological activities:
Pectic acid, sodium salt has diverse applications across various industries:
Research on interaction studies involving pectic acid indicates its potential in various contexts:
Pectic acid shares similarities with several other compounds derived from polysaccharides. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Solubility | Unique Features |
---|---|---|---|
Pectic Acid | Linear polysaccharide | Water-soluble | Forms gels with divalent cations |
Pectin | Branched polysaccharide | Water-soluble | Contains methoxyl groups; used for gelling |
Alginate | Linear polysaccharide | Water-soluble | Derived from brown algae; forms gels with calcium |
Carrageenan | Sulfated polysaccharide | Water-soluble | Extracted from red seaweeds; used for thickening |
Cellulose | Linear polysaccharide | Insoluble | Structural component of plant cell walls |
Pectic acid is unique due to its ability to form gels specifically with divalent cations like calcium, which is not a characteristic shared by all similar compounds. Its role as a prebiotic and antioxidant further distinguishes it within this group.
Pectic acid, sodium salt, chemically known as polygalacturonic acid sodium salt, is a water-soluble polysaccharide derived from the degradation of pectin. It consists of α-(1→4)-linked D-galacturonic acid units, where the carboxylic acid groups are fully deprotonated and stabilized by sodium ions. Synonyms include sodium polypectate, polygalacturonic acid sodium salt, and sodium pectate. Its molecular formula is C₁₈H₂₃NaO₁₉⁻², with a molecular weight of approximately 566.4 g/mol.
Property | Pectic Acid (Free Acid) | Pectic Acid, Sodium Salt |
---|---|---|
Solubility | Insoluble in water | Water-soluble |
pH Stability | Acidic conditions | Neutral/alkaline |
Gelling Capacity | Limited | Enhanced |
The concept of pectin-like substances dates to the 18th century, when jams were made using high-pectin fruits like quinces and apples. However, Henri Braconnot first isolated pectin in 1825, identifying it as a structural component in plant cell walls. The sodium salt form emerged later, driven by industrial demands for water-soluble derivatives.
Pectic acid, sodium salt, has expanded beyond its historical role in food science. Modern applications leverage its unique physicochemical properties:
Pectic acid is naturally produced during fruit ripening via enzymatic demethylation of pectin by pectic methyl esterase. Its sodium salt is industrially derived from:
Pectic acid, sodium salt represents a water-soluble polysaccharide derivative that constitutes a fundamental component in the pectic substance family [1]. This compound, also known as sodium polygalacturonate, is characterized by its transparent gelatinous nature and enhanced solubility properties compared to its parent pectic acid [2]. The sodium salt form emerges through the neutralization of pectic acid with sodium hydroxide, resulting in a polysaccharide with distinctive physicochemical properties that distinguish it from other pectic substances .
The molecular formula of pectic acid, sodium salt is represented as C₁₈H₂₃NaO₁₉⁻² [1] [2]. This formulation corresponds to a molecular weight of 566.4 grams per mole, as determined through computational analysis [1]. The International Union of Pure and Applied Chemistry name for this compound is sodium;(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxylato-6-[(2S,3R,4R,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate [1] [4].
The structural representation reveals a linear polymer consisting of α-(1→4) linked galacturonic acid units [5]. The backbone structure comprises galacturonic acid residues connected through glycosidic bonds, where each galacturonic acid unit maintains the characteristic pyranose ring conformation [6]. The carboxyl groups present in the galacturonic acid units are predominantly in their ionized carboxylate form, with sodium ions providing charge neutralization .
Table 1: Molecular Characteristics of Pectic Acid, Sodium Salt
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₂₃NaO₁₉⁻² | [1] |
Molecular Weight | 566.4 g/mol | [1] |
Chemical Abstracts Service Number | 9049-37-0 | [1] |
Hydrogen Bond Donors | 8 | [4] |
Hydrogen Bond Acceptors | 19 | [4] |
Rotatable Bonds | 4 | [4] |
Formal Charge | -2 | [4] |
The three-dimensional structure demonstrates that individual galacturonic acid units adopt the ⁴C₁ chair conformation, which represents the most thermodynamically stable configuration for six-membered sugar rings [12]. The equatorial positioning of the carboxyl group at the sixth carbon position contributes significantly to the overall molecular stability and influences the intermolecular interactions [12].
The stereochemical configuration of pectic acid, sodium salt exhibits remarkable complexity due to the presence of multiple chiral centers within each galacturonic acid residue [8]. Molecular dynamics simulations have revealed that the disaccharide units within the polymer chain fluctuate between distinct conformational states characterized by varying torsion angles around the glycosidic linkage [8]. These conformational variations generate pectic acid structures compatible with either a 2₁-helix or a right-handed 3₁-helix configuration [8].
Conformational analysis through nuclear magnetic resonance spectroscopy and molecular modeling indicates that four primary low-energy conformations exist for the α-(1→4) linked galacturonan structure [12]. These conformations include a left-handed three-fold helix with φ = 155° and ψ = 158°, a two-fold helix with φ = 96° and ψ = 146°, a right-handed three-fold helix with φ = 75° and ψ = 95°, and a right-handed four-fold helix with φ = 52° and ψ = 88° [12]. All helical configurations maintain a maximum extension with a consistent pitch per monomer of approximately 4.35 Å [12].
The presence of charged carboxylate groups significantly influences the conformational behavior of the polymer chain [13]. Quantum mechanical calculations demonstrate that the distribution of negative charge on galacturonate residues leads to substantial differences in structural parameters compared to uncharged galacturonic acid [13]. These charge-induced modifications affect the accessible conformational space and alter the position of energy minima within conformational maps [13].
Table 2: Conformational Parameters of Galacturonic Acid Linkages
Helix Type | φ (degrees) | ψ (degrees) | Pitch per Monomer (Å) |
---|---|---|---|
Left-handed 3₁-helix | 155 | 158 | 4.35 |
Two-fold helix | 96 | 146 | 4.35 |
Right-handed 3₁-helix | 75 | 95 | 4.35 |
Right-handed 4₁-helix | 52 | 88 | 4.35 |
Small-angle neutron scattering studies have determined persistence lengths ranging from 45 to 75 Å for pectic polysaccharides, corresponding to approximately 10 to 17 monomer units [11]. These measurements indicate that the polymer chains adopt extended conformations with limited folding probability, attributed primarily to the axial-axial nature of the glycosidic linkage [11] [12].
Pectic acid, sodium salt contains several distinct functional groups that define its chemical behavior and biological activity [5]. The primary functional groups include carboxylate groups (-COO⁻), hydroxyl groups (-OH), and ether linkages within the glycosidic bonds [5]. The carboxylate groups represent the most significant functional moieties, as they determine the ionization state and charge distribution of the polymer [5].
The ionization behavior of pectic acid demonstrates pH-dependent characteristics with apparent dissociation constant values varying according to the degree of esterification [5]. For fully de-esterified pectic acid, the apparent dissociation constant exhibits a value of 4.10, while partially esterified forms show different ionization profiles [5]. The presence of sodium ions effectively neutralizes the negative charges on carboxylate groups, resulting in a stable ionic polymer structure [5].
Infrared spectroscopy analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecule [28]. The esterified carboxyl groups exhibit absorption at 1749 wavenumbers per centimeter, while non-esterified carboxylate groups show absorption at 1630 wavenumbers per centimeter [28]. Hydroxyl group vibrations appear in the broad stretching region around 3425 to 3456 wavenumbers per centimeter due to hydrogen bond interactions [18].
Table 3: Functional Group Characteristics and Spectroscopic Properties
Functional Group | Infrared Absorption (cm⁻¹) | Chemical Shift (¹³C NMR, ppm) |
---|---|---|
Carboxylate (-COO⁻) | 1630 | 180-160 |
Esterified Carboxyl | 1749 | 170-175 |
Hydroxyl (-OH) | 3425-3456 | - |
Methyl Carbon (when present) | - | 53 |
Ring Carbons | - | 67-72 |
The degree of ionization significantly influences the polymer's solution behavior and conformational properties [9] [10]. At acidic pH conditions below 4, conformational changes occur that affect chain flexibility and intermolecular interactions [9]. Counterion condensation effects become prominent at neutral pH, leading to more coiled conformations as sodium ions interact with the negatively charged carboxylate groups [9].
The degree of polymerization for pectic acid, sodium salt varies considerably depending on the source material and extraction conditions [14]. Research has established that a minimum average degree of polymerization of 6.0 is required for pectic acid to exhibit strong interactions with cationic polymers [14]. Commercial preparations typically contain polymer chains with molecular weights ranging from 80 to 190 kilodaltons, corresponding to degree of polymerization values spanning several hundred galacturonic acid units [12].
The degree of esterification represents a critical parameter that distinguishes pectic acid, sodium salt from other pectic substances [15]. Pectic acid, by definition, contains less than 5% esterified carboxyl groups, classifying it as a low-esterified pectic substance . The determination of esterification degree employs various analytical techniques including titrimetric methods, infrared spectroscopy, and nuclear magnetic resonance spectroscopy [15] [17].
Quantitative analysis using proton nuclear magnetic resonance spectroscopy provides accurate measurements of esterification degree through the integration of methanol signals released during alkaline saponification [25]. This method demonstrates excellent correlation with traditional titrimetric procedures while offering reduced analysis time and improved precision [25]. The spectroscopic approach enables simultaneous determination of methylation, acetylation, and other ester modifications within a single analytical procedure [25].
Table 4: Degree of Polymerization and Esterification Data
Parameter | Range | Analytical Method | Reference |
---|---|---|---|
Degree of Polymerization | 6-1000+ units | Viscometry, Light Scattering | [11] [14] |
Molecular Weight | 80-190 kDa | Size Exclusion Chromatography | [12] |
Degree of Esterification | <5% | Titrimetry, NMR, FTIR | [15] [25] |
Persistence Length | 45-75 Å | Small Angle Neutron Scattering | [11] |
Galacturonic Acid Content | >90% | Colorimetric Analysis | [25] |
The relationship between degree of esterification and polymer properties demonstrates that lower esterification levels result in increased chain stiffness and enhanced gel-forming capacity in the presence of divalent cations [5]. The minimal esterification present in pectic acid, sodium salt contributes to its distinct physicochemical properties compared to highly esterified pectin derivatives [21].
Pectic acid, sodium salt exhibits distinct structural characteristics when compared to other members of the pectic substance family [21]. The primary structural differences relate to the degree of esterification, molecular weight distribution, and ionic composition [21]. Pectin, the precursor to pectic acid, contains approximately 75% esterified carboxyl groups, significantly altering its solubility and gel-forming properties [21].
The structural comparison reveals that pectic acid maintains the same basic backbone structure as pectin but lacks the methyl ester groups that characterize high-methoxyl pectin [20] [21]. This de-esterification process occurs naturally during fruit ripening through the action of pectin methylesterase enzymes, converting water-soluble pectin into the less soluble pectic acid form [20]. The sodium salt formation restores water solubility while maintaining the structural integrity of the galacturonic acid backbone .
Pectinic acids represent intermediate compounds between pectin and pectic acid, containing variable amounts of methyl ester groups ranging from 25% to 75% [21]. These compounds exhibit properties that bridge the characteristics of highly esterified pectin and completely de-esterified pectic acid [21]. The salts of pectinic acids, known as pectinates, demonstrate different gel-forming mechanisms compared to pectates, which are the salts of pectic acid [21].
Table 5: Comparative Analysis of Pectic Substances
Compound | Degree of Esterification (%) | Water Solubility | Gel Formation Mechanism | Ionic Form |
---|---|---|---|---|
Pectin | >75 | High | Acid-sugar mechanism | Neutral/ionic |
Pectinic Acid | 25-75 | Moderate | Mixed mechanism | Neutral/ionic |
Pectic Acid | <5 | Low | Calcium-mediated | Neutral |
Pectic Acid, Sodium Salt | <5 | High | Calcium-mediated | Ionic |
Protopectin | Variable | Insoluble | - | Neutral |
Rhamnogalacturonan represents another structurally related polysaccharide that contains alternating galacturonic acid and rhamnose units [22]. This heteropolymer exhibits greater conformational flexibility compared to homogalacturonan due to the presence of rhamnose residues that introduce kinking effects into the polymer chain [11] [22]. However, molecular modeling studies indicate that the overall persistence length remains relatively unchanged even with substantial rhamnose incorporation [11].
The crystallographic analysis of related galacturonic acid structures provides insights into the fundamental molecular geometry of pectic substances [32]. Alpha-galacturonic acid monohydrate adopts the standard pyranose chair conformation with equatorial positioning of substituent groups at positions 2, 3, and 5, while hydroxyl groups at positions 1 and 4 maintain axial orientations [32]. This conformational preference establishes the structural foundation for polymer formation through glycosidic bond formation [32].